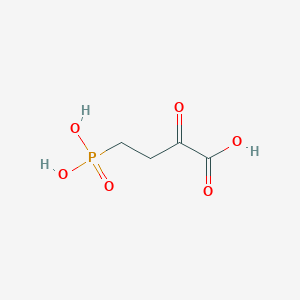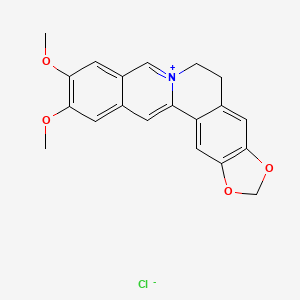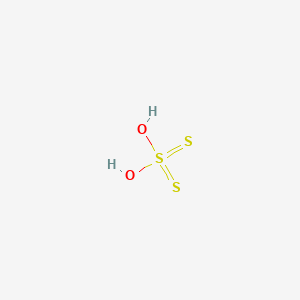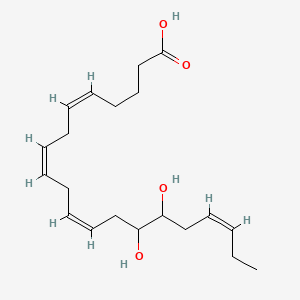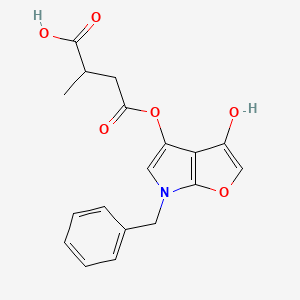![molecular formula C48H75NO17 B1258858 3-O-[beta-D-xylopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl acacic acid lactone](/img/structure/B1258858.png)
3-O-[beta-D-xylopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl acacic acid lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-[beta-D-xylopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl acacic acid lactone is a triterpenoid saponin. It has a role as a metabolite.
Scientific Research Applications
Cytotoxicity and Antitumor Properties
A significant application of this compound lies in its potential cytotoxicity and antitumor effects. Several studies have identified its cytotoxic properties against various cell lines. For instance, Melek et al. (2007) reported that saponins containing this compound exhibited cytotoxicity against the HEPG2 cell line. Similarly, Zhang et al. (2011) found that related compounds showed cytotoxicity against human head and neck squamous cells and melanoma cells. These findings suggest potential applications in cancer research and therapy (Melek, Miyase, Ghaly, & Nabil, 2007), (Zhang, Samadi, Rao, Cohen, & Timmermann, 2011).
Saponin Isolation and Characterization
Another research area focuses on the isolation and characterization of saponins containing this compound. Studies by Garai and Mahato (1997) and Pal et al. (1995) have successfully isolated and elucidated the structures of saponins from different plant sources, revealing insights into the chemical nature and potential applications of these compounds (Garai & Mahato, 1997), (Pal, Achari, Yoshikawa, & Arihara, 1995).
Synthesis and Chemical Transformations
Research also extends to the synthesis and chemical transformations of glycosylated compounds. Urge et al. (1992) worked on creating derivatives that could be used in the synthesis of biologically active glycopeptides, highlighting the compound's role in the development of synthetic methodologies (Urge, Otvos, Lang, Wroblewski, Laczko, & Hollosi, 1992).
Structural Studies and Novel Compound Isolation
Research also focuses on structural studies and the isolation of novel compounds. Miyase et al. (2010) isolated triterpene glycosides and characterized their structures using NMR techniques, contributing to the understanding of the chemical diversity of these compounds (Miyase, Melek, Ghaly, Warashina, el-Kady, & Nabil, 2010).
properties
Molecular Formula |
C48H75NO17 |
|---|---|
Molecular Weight |
938.1 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-2-[[(1R,2R,4S,5R,8R,10S,13R,14R,18S,21S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracos-16-en-10-yl]oxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H75NO17/c1-21(50)49-32-36(57)35(56)26(20-62-41-38(34(55)25(52)19-61-41)66-40-37(58)33(54)24(51)18-60-40)63-39(32)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-22-23-15-43(2,3)31-17-48(23,42(59)65-31)29(53)16-47(22,46)8/h9,23-41,51-58H,10-20H2,1-8H3,(H,49,50)/t23-,24+,25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38+,39-,40-,41-,45-,46+,47+,48+/m0/s1 |
InChI Key |
HCPJVMUCDGEUPL-PYRSKJNPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@]4(C[C@H]([C@]67[C@H]5CC([C@H](C6)OC7=O)(C)C)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CC(C67C5CC(C(C6)OC7=O)(C)C)O)C)C)C)COC8C(C(C(CO8)O)O)OC9C(C(C(CO9)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



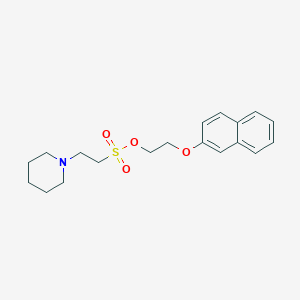
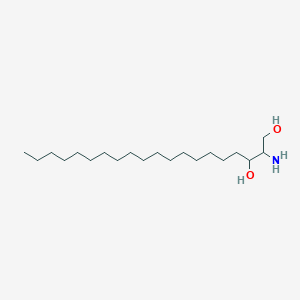
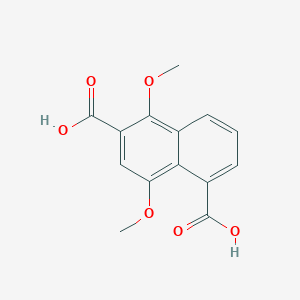

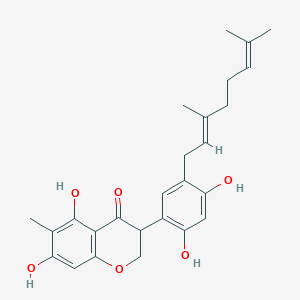
![(5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f']bis[1,3]benzodioxole-15-ium](/img/structure/B1258785.png)
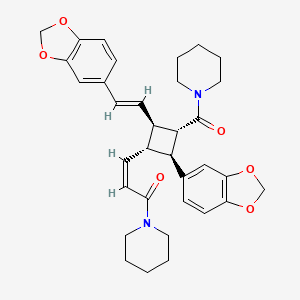
![(1S,4aR,5S,8aR)-5-[(3R)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1258787.png)
![N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B1258789.png)
